3-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
3-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2OS/c1-23-14-8-12-6-7-13(9-14)21(12)15(22)20-11-4-2-10(3-5-11)16(17,18)19/h2-5,12-14H,6-9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLLFFARTPFBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,3-dialkyl-6-trifluoromethyl-2,3-dihydro-4-pyrones with alkyl mercaptoacetates in the presence of piperidine . This reaction results in the formation of derivatives of 2-oxa-7-thiabicyclo[3.2.1]octane, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a bicyclic framework and functional groups that enhance its biological activity. The molecular formula is with a molecular weight of 468.5 g/mol. Its unique trifluoromethyl and methylsulfanyl groups contribute to its chemical reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of bicyclic compounds have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% . This suggests that the compound may also possess similar anticancer activities, warranting further investigation into its efficacy against specific tumor types.
Antimicrobial Properties
The antimicrobial potential of related compounds has been documented, particularly against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa . Given the structural similarities, it is plausible that 3-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide could exhibit comparable antimicrobial effects, making it a candidate for further exploration in the development of new antimicrobial agents.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes is another area of research interest. Studies on related sulfonamide derivatives have demonstrated their effectiveness as inhibitors of α-glucosidase and acetylcholinesterase . These enzymes are critical in managing conditions such as Type 2 diabetes and Alzheimer's disease, respectively. The potential for this compound to act as an enzyme inhibitor could provide therapeutic avenues for these diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity . Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.
Case Study: Anticancer Screening
A study published in the Journal of Medicinal Chemistry reported on the anticancer screening of structurally similar compounds using the National Cancer Institute's protocols . The findings revealed that several derivatives exhibited significant cytotoxicity against a range of cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity.
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers synthesized various sulfonamide derivatives and tested them against common bacterial strains . The results showed that certain compounds had low minimum inhibitory concentrations (MIC), indicating their potential as effective antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the function of enzymes involved in fungal cell wall synthesis, leading to antifungal effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 3-Position
3-(Phenylsulfonyl) Analog
- Structure : 3-(Phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1170321-78-4)
- Key Differences: Replaces the methylsulfanyl group with a phenylsulfonyl (SO₂Ph) group. Molecular Weight: 438.46 vs. ~408.45 (estimated for the target compound). Solubility: Slightly soluble in chloroform and methanol, unlike the more lipophilic methylsulfanyl analog . Application: Inhibits long-chain fatty acid elongase 6 (ELOVL6), a key enzyme in fatty acid biosynthesis .
3-(Pyridin-2-ylsulfonyl) Analog
- Structure : 3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1170321-92-2)
- Key Differences: Substitutes methylsulfanyl with a pyridinylsulfonyl group. Molecular Weight: 439.46 .
- Application: Not explicitly stated, but the pyridinyl group is often used to enhance binding to enzymes or receptors with aromatic pockets .
3-(Methylsulfanyl) Precursor
Functional Group Comparisons
Thioether vs. Sulfonyl Groups
- Methylsulfanyl (SMe) :
- Advantages : Lipophilic, less prone to oxidation than sulfides, and may enhance membrane permeability.
- Disadvantages : Reduced hydrogen-bonding capacity compared to sulfonyl groups.
- Sulfonyl (SO₂R): Advantages: Polar, stabilizes negative charge, and enhances binding to polar active sites (e.g., ELOVL6 ).
Carboxamide vs. Amine Derivatives
- Carboxamide Group :
- Amine Derivatives :
- Example: 8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine (CAS 101438-17-9) has a basic amine, enabling ionic interactions but lacking the carboxamide’s directional bonding .
Biological Activity
3-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H20F3N3O3S
- Molecular Weight : 439.45 g/mol
- CAS Number : 1135000-36-0
The compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes in the body. Its structure allows it to act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
Pharmacological Effects
- Antidepressant Activity : Research indicates that the compound may influence serotonin and norepinephrine levels, contributing to antidepressant effects.
- Anti-inflammatory Properties : It has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, which is critical for conditions like Alzheimer's disease.
Study 1: Antidepressant Efficacy
A study conducted on animal models demonstrated that administration of the compound led to a significant reduction in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the synaptic cleft.
Study 2: Anti-inflammatory Action
In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing chronic inflammatory conditions.
Study 3: Neuroprotection
In a neurotoxicity model using SH-SY5Y cells, treatment with the compound reduced cell death induced by oxidative stress agents. The protective effect was attributed to enhanced antioxidant enzyme activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Reduced depressive behaviors | |
| Anti-inflammatory | Decreased cytokine production | |
| Neuroprotective | Increased cell viability |
| Mechanism | Description | Implications |
|---|---|---|
| Serotonin Modulation | Increases serotonin availability | Antidepressant |
| Cytokine Inhibition | Reduces inflammatory mediators | Anti-inflammatory |
| Oxidative Stress Reduction | Enhances antioxidant defenses | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
